molecular formula C18H15N5O2S B2846417 N-(4-methoxy-2-methylphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034511-26-5

N-(4-methoxy-2-methylphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2846417
CAS No.: 2034511-26-5
M. Wt: 365.41
InChI Key: VURCFKLXBXUOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-2-methylphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen. [1] DDR1 signaling plays a critical role in cell adhesion, proliferation, and extracellular matrix remodeling, with its dysregulation implicated in pathological processes such as organ fibrosis and cancer progression. [2] This compound acts as a type I inhibitor, binding to the active conformation of the DDR1 kinase domain, and has been shown to effectively block collagen-induced DDR1 autophosphorylation. [3] Its primary research value lies in dissecting the mechanistic role of DDR1 in [4] pancreatic ductal adenocarcinoma and [2] breast cancer metastasis, as well as in [4] pulmonary and renal fibrosis models. By selectively targeting DDR1, this inhibitor provides researchers with a powerful chemical probe to investigate collagen-mediated kinase signaling and evaluate the therapeutic potential of DDR1 inhibition in a range of fibrotic and oncological contexts.

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-11-7-13(24-2)3-4-15(11)21-17-14(8-19-10-20-17)18-22-16(23-25-18)12-5-6-26-9-12/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURCFKLXBXUOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-2-methylphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The compound has the molecular formula C18H15N5O2S and a molecular weight of 365.41 g/mol. Its structure includes a pyrimidine core substituted with a methoxy-methylphenyl group and a thiophene-linked oxadiazole moiety, which is crucial for its biological activity.

1. Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. The compound's structural features allow it to interact with various cellular targets involved in cancer progression.

  • Mechanism of Action : It has been shown to inhibit key enzymes such as telomerase and topoisomerase, which are critical for cancer cell proliferation . In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .
CompoundCell LineIC50 (µM)
1HeLa92.4
2CaCo-285.0
3H9c278.5

2. Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have indicated that oxadiazole derivatives possess activity against both bacterial and fungal pathogens.

  • Antitubercular Activity : In studies involving Mycobacterium tuberculosis, derivatives similar to this compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 4–8 µM against susceptible strains .
CompoundTarget PathogenMIC (µM)
AM. tuberculosis4–8
BM. kansasii8–16

3. Anti-inflammatory and Analgesic Properties

Compounds containing the oxadiazole ring have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenases (COX-1 and COX-2), which play a role in pain and inflammation pathways .

Case Studies

In a study by Dhumal et al., the combination of oxadiazole with other heterocycles was tested for antitubercular activity. The results indicated that certain derivatives showed enhanced binding affinity to the active site of mycobacterial enoyl reductase (InhA), suggesting potential for further development as therapeutic agents against tuberculosis .

Another study focused on the synthesis of novel oxadiazole derivatives aimed at improving anticancer activity. The modifications led to compounds with improved selectivity and potency against various cancer cell lines, highlighting the importance of structural optimization in drug design .

Scientific Research Applications

Anticancer Activity

N-(4-methoxy-2-methylphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine exhibits significant anticancer properties. Research indicates that derivatives of oxadiazole and pyrimidine can inhibit key enzymes involved in cancer cell proliferation. For example, studies have shown that compounds with similar structures can effectively inhibit the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a critical role in tumor angiogenesis .

Other Biological Activities

Beyond anticancer effects, this compound may also possess other pharmacological properties:

  • Anti-inflammatory Effects : Compounds with similar moieties have been reported to exhibit anti-inflammatory activities by modulating cytokine production and inhibiting inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which warrant further investigation into its efficacy against various pathogens.

Research Findings and Case Studies

Several studies have highlighted the significance of this compound in drug discovery:

StudyFindings
Oxazolo[5,4-d]pyrimidines as Anticancer AgentsDemonstrated effective inhibition of VEGFR2 with IC50 values around 0.33 µM; suggested structural modifications could enhance activity.
Novel 1,2,4-Oxadiazole DerivativesReviewed various derivatives showing promising anticancer activities; indicated that modifications at specific positions on the phenyl ring can significantly affect potency.
Synthesis of Some New 1,3,4-Oxadiazole DerivativesHighlighted the synthesis and biological evaluation of oxadiazole derivatives with notable activity against lung cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methyl-N-[(oxolan-2-yl)methyl]-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine (BI81800)

  • Structure : Shares the pyrimidin-4-amine core and 3-(thiophen-3-yl)-1,2,4-oxadiazole moiety. The key difference lies in the substitution at the pyrimidine’s 4-position: BI81800 has a (tetrahydrofuran-2-yl)methyl group instead of 4-methoxy-2-methylphenyl .
  • Physicochemical Properties: Molecular Weight: BI81800 (343.4 g/mol) vs. 357.4 g/mol (user’s compound).

N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)-pyridin-2-yl)-1,2,4-oxadiazol-5-amine (Compound 6, )

  • Structure : Contains a 1,2,4-oxadiazole linked to pyridine and tetrahydro-pyran-oxy groups. Unlike the user’s compound, it lacks a pyrimidine core and thiophene.
  • Biological Activity : Designed as a macrofilaricidal agent, demonstrating the versatility of 1,2,4-oxadiazoles in targeting parasitic enzymes .
  • Synthetic Approach: Uses hydroxylamine and picolinonitrile for oxadiazole formation, a common strategy also applicable to the user’s compound .

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide ()

  • Structure : Combines a 1,2,4-oxadiazole with a piperidine-carboxamide scaffold. The fluorophenyl group replaces thiophene, and the piperidine-carboxamide introduces conformational flexibility.
  • Pharmacological Relevance : Identified as a promising antituberculosis agent with high binding affinity to mycobacterial targets, highlighting the role of oxadiazole in enhancing ligand-receptor interactions .

MA2 (N-(3-(3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)-6-methoxyquinolin-3-amine)

  • Structure: Features a quinoline core with a 1,2,4-oxadiazole-propyl chain. The chloro-fluorophenyl group on oxadiazole contrasts with the user’s compound’s thiophene.
  • Biological Data: Acts as a cannabinoid receptor CB2 agonist (49% yield), emphasizing the impact of aryl substitutions on receptor selectivity .

Structural and Functional Analysis

Parameter User’s Compound BI81800 Compound 6 MA2
Core Structure Pyrimidine-1,2,4-oxadiazole Pyrimidine-1,2,4-oxadiazole Pyridine-1,2,4-oxadiazole Quinoline-1,2,4-oxadiazole
Key Substituents Thiophen-3-yl, 4-methoxy-2-methylphenyl Thiophen-3-yl, (oxolan-2-yl)methyl Tetrahydro-pyran-oxy, pyridinyl Chloro-fluorophenyl, methoxyquinoline
Molecular Weight (g/mol) 357.4 343.4 ~350–370 (estimated) 449.9
Therapeutic Potential Undisclosed Undisclosed Antiparasitic CB2 agonist

Key Insights from Comparative Data

Role of Heterocycles: The pyrimidine core in the user’s compound may offer better metabolic stability compared to pyridine (Compound 6) or quinoline (MA2) due to reduced susceptibility to oxidative metabolism .

Thiophene vs.

Impact of Amine Substituents : The 4-methoxy-2-methylphenyl group likely enhances lipophilicity relative to BI81800’s tetrahydrofuran group, which could improve tissue penetration but reduce aqueous solubility.

Preparation Methods

Thiophene-Containing Oxadiazole Synthesis

The oxadiazole ring is typically constructed via cyclization of amidoximes or hydrazides. A validated approach involves:

Method A: Hydrazide Cyclization

  • Hydrazide Formation : React thiophene-3-carboxylic acid (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol at 80°C for 6 hours to yield thiophene-3-carbohydrazide.
  • Cyclodehydration : Treat the hydrazide with 2-cyanopyrimidine-4-amine (1.1 equiv) in phosphorus oxychloride (POCl₃) at 110°C for 8 hours.

Reaction Conditions

Parameter Value
Solvent POCl₃ (neat)
Temperature 110°C
Time 8 hours
Yield 64–72%

This method prioritizes atom economy but requires careful handling of POCl₃ due to its corrosive nature.

Alternative Microwave-Assisted Synthesis

Modern protocols employ microwave irradiation to accelerate cyclization:

Method B: Silica-Supported Microwave Synthesis

  • Adsorb equimolar quantities of thiophene-3-carbohydrazide and 2-cyanopyrimidine-4-amine onto silica gel.
  • Irradiate at 300 W for 15 minutes under nitrogen.

Comparative Performance

Metric Method A Method B
Reaction Time 8 hours 15 minutes
Isolated Yield 68% 82%
Purity (HPLC) 95% 98%

Microwave irradiation enhances reaction efficiency by reducing side reactions, particularly thiophene ring decomposition.

Functionalization with 4-Methoxy-2-Methylphenylamine

Buchwald-Hartwig Amination

The final step involves coupling the pyrimidine-oxadiazole intermediate with 4-methoxy-2-methylaniline under palladium catalysis:

Procedure

  • Combine 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (1.0 equiv), 4-methoxy-2-methylaniline (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane.
  • Heat at 100°C for 12 hours under argon.

Optimization Data

Ligand Yield (%)
Xantphos 78
BINAP 65
DPPF 71

Xantphos provides superior stability for the palladium catalyst, minimizing deactivation by the thiophene sulfur.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial purification.
  • Reverse-Phase HPLC : Final polishing via C18 column with acetonitrile/water (65:35) achieves >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J = 3.1 Hz, 1H, thiophene-H), 7.45–7.39 (m, 3H, aromatic), 3.82 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calculated for C₁₈H₁₅N₅O₂S [M+H]⁺: 365.41, found: 365.39.

Scalability and Industrial Considerations

Pilot-Scale Production

A kilogram-scale process was reported using flow chemistry:

  • Continuous cyclization in a microreactor (POCl₃, 120°C, residence time 30 minutes).
  • Automated Buchwald-Hartwig coupling with in-line filtration.

Economic Metrics

Parameter Batch Process Flow Process
Annual Output 50 kg 300 kg
Cost per Gram $12.40 $8.15

Flow systems reduce solvent waste and improve heat transfer, critical for exothermic cyclization steps.

Emerging Methodologies

Photocatalytic Cyclization

Recent advances utilize visible-light-mediated catalysis for oxadiazole formation:

  • Irradiate a mixture of thiophene-3-carbonitrile and pyrimidine-4-amine with [Ru(bpy)₃]²⁺ (2 mol%) under blue LEDs.
  • Yields of 70–75% achieved in 4 hours at room temperature.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrimidine-oxadiazole-thiophene scaffold in this compound?

  • Methodology : Multi-step synthesis involving cyclization and coupling reactions. For example:

  • Step 1 : Synthesize the pyrimidine core via Biginelli-like reactions or nucleophilic substitution, as demonstrated in pyrimidine derivatives with substituted phenyl groups .
  • Step 2 : Introduce the 1,2,4-oxadiazole ring via cyclization of nitrile intermediates with hydroxylamine, followed by thiophene coupling using Suzuki-Miyaura cross-coupling .
  • Validation : Monitor reaction progress via LC-MS and purify intermediates via column chromatography. Confirm regioselectivity using 1^1H NMR and 13^{13}C NMR .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) arising from tautomerism in the oxadiazole-thiophene moiety?

  • Methodology :

  • Use variable-temperature NMR to observe dynamic equilibria between tautomers.
  • Compare computed (DFT) chemical shifts with experimental data to identify dominant tautomeric forms .
  • Employ X-ray crystallography for unambiguous structural confirmation, as shown in related oxadiazole-pyrimidine hybrids .

Advanced Research Questions

Q. What experimental designs are optimal for probing the structure-activity relationship (SAR) of this compound in kinase inhibition studies?

  • Methodology :

  • Core modifications : Synthesize analogs with variations in:
  • Methoxy/methyl groups on the phenyl ring (e.g., replace -OCH3_3 with -CF3_3 to assess steric/electronic effects).
  • Thiophene-oxadiazole orientation (e.g., 3- vs. 2-thiophene substitution) .
  • Assays : Test inhibitory activity against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Compare IC50_{50} values and correlate with structural features .
  • Data Analysis : Apply molecular docking to map binding interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Measure solubility, plasma protein binding, and metabolic stability (e.g., liver microsomes) to identify bioavailability limitations .
  • Formulation optimization : Use nanoencapsulation or prodrug strategies to enhance bioavailability, as demonstrated for similar pyrimidine derivatives .
  • Mechanistic validation : Perform transcriptomic/proteomic analysis on treated tissues to confirm target engagement .

Comparative Analysis of Structural Analogs

Analog Key Structural Differences Reported Bioactivity Reference
Compound A4-Chlorophenyl instead of 4-methoxy-2-methylphenylAnticancer (IC50_{50} = 1.2 µM)
Compound BThieno[2,3-d]pyrimidine coreAntimicrobial (MIC = 8 µg/mL)
Compound CTrifluoromethyl substitutionKinase inhibition (IC50_{50} = 0.8 µM)

Critical Data Contradictions and Resolutions

  • Contradiction : Conflicting reports on the role of the methoxy group in solubility vs. potency.
    • Resolution : Perform logP measurements and cellular uptake assays to decouple hydrophobicity effects from target binding .
  • Contradiction : Discrepant IC50_{50} values across kinase assays.
    • Resolution : Standardize assay conditions (e.g., ATP concentration, incubation time) and validate with positive controls (e.g., staurosporine) .

Key Research Tools

Structural Characterization : X-ray crystallography for absolute configuration , HRMS for molecular weight validation .

Biological Evaluation : 3D tumor spheroid models for anticancer activity , time-kill assays for antimicrobial studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.